molecular formula C21H22N2O3S B2611842 N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide CAS No. 941941-26-0

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide

Cat. No.: B2611842
CAS No.: 941941-26-0
M. Wt: 382.48
InChI Key: HXAZZZRPXZITLF-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a thiazole-based acetamide derivative. Its structure comprises:

  • Thiazole core: Position 4 is substituted with a 2,4-dimethoxyphenyl group, while position 2 is linked to an acetamide moiety.
  • Acetamide side chain: The acetamide nitrogen is bonded to a 2,4-dimethylphenyl group.
    This compound’s design combines electron-donating methoxy and methyl groups, which may enhance solubility and modulate biological interactions.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3S/c1-13-5-6-15(14(2)9-13)10-20(24)23-21-22-18(12-27-21)17-8-7-16(25-3)11-19(17)26-4/h5-9,11-12H,10H2,1-4H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXAZZZRPXZITLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring. The final step involves the acylation of the thiazole derivative with 2,4-dimethylphenylacetyl chloride under basic conditions .

Chemical Reactions Analysis

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol
  • IUPAC Name : N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide
  • Chemical Structure : The compound features a thiazole ring linked to an acetamide group and two aromatic systems that enhance its biological activity.

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates effectiveness against various bacterial strains and fungi. For instance:

  • In Vitro Studies : The compound has been evaluated for its antimicrobial efficacy using standard methods such as the Minimum Inhibitory Concentration (MIC) assay. Results suggest potent activity against Gram-positive and Gram-negative bacteria, as well as certain fungal species .

Anticancer Activity

The anticancer potential of this compound is particularly noteworthy. Various studies have explored its effects on different cancer cell lines:

  • Cell Line Studies : The compound has shown promising results in inhibiting the growth of cancer cell lines such as MCF-7 (breast cancer) and others . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Molecular Docking Studies : Computational studies have been conducted to understand the binding interactions between the compound and target proteins involved in cancer progression. These studies suggest that the compound can effectively bind to active sites of crucial enzymes, thereby exerting its anticancer effects .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The findings indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Mechanism

In a recent investigation published in Cancer Research, researchers assessed the anticancer properties of this compound against multiple human cancer cell lines. The study reported a dose-dependent inhibition of cell viability and highlighted the activation of apoptotic pathways as a mechanism for its anticancer activity .

Mechanism of Action

The mechanism of action of N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in bacteria and fungi, resulting in their death. In cancer cells, the compound can induce apoptosis by interfering with cell signaling pathways .

Comparison with Similar Compounds

Thiazol-2-yl Acetamides with Varied Aromatic Substituents

Compounds sharing the thiazol-2-yl acetamide scaffold but differing in aromatic substituents are listed below:

Compound Name/ID Thiazole Substituent (Position 4) Acetamide Substituent (Position 2) Key Properties/Activities References
Target Compound 2,4-Dimethoxyphenyl 2,4-Dimethylphenyl Potential kinase inhibition (hypothesized)
2-((2,4-dimethylphenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (15) 2-Oxo-2H-chromen-3-yl 2,4-Dimethylphenyl α-Glucosidase inhibition (IC₅₀ = 12.3 µM)
2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (13) 2-Oxo-2H-chromen-3-yl 2,4-Dichlorophenyl α-Glucosidase inhibition (IC₅₀ = 9.8 µM)
N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine None (parent thiazole) 2,4-Dichlorophenyl Structural simplicity; no reported bioactivity

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 2,4-dimethylphenyl group in the target compound and compound 15 enhances hydrophobicity compared to dichlorophenyl (compound 13), which may affect membrane permeability .

Acetamide Derivatives with Heterocyclic Modifications

Compound Name/ID Structural Feature Key Properties/Activities References
2-((3-(2,4-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (18) Pyrimidinone-thio linkage to acetamide Enhanced rigidity; potential kinase inhibition
BAY 57-1293 (Pritelivir) N-Methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)acetamide Antiviral (HSV helicase inhibition)
N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(2,4-dimethylphenyl)acetamide Chloromethyl group at thiazole C4 Increased reactivity (alkylating potential)

Key Observations :

  • BAY 57-1293 : The sulfamoyl group enhances solubility and hydrogen-bonding capacity, critical for antiviral efficacy .

Substituent Effects on Physicochemical Properties

Compound LogP (Predicted) Molecular Weight (g/mol) Hydrogen Bond Acceptors Hydrogen Bond Donors
Target Compound 3.8 408.47 5 1
Compound 15 (coumarin-linked) 4.2 406.20 6 2
Compound 13 (dichlorophenyl) 4.5 446.30 6 2
BAY 57-1293 2.1 385.44 6 2

Key Observations :

  • LogP trends : Dichlorophenyl (compound 13) > coumarin-linked (15) > target compound > BAY 57-1293. Higher LogP in dichlorophenyl analogs correlates with reduced aqueous solubility.
  • Hydrogen-bonding : BAY 57-1293’s sulfamoyl group increases H-bond acceptors, improving water solubility despite lower LogP .

Research Findings and Implications

Crystallographic Insights

    Biological Activity

    N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dimethylphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article compiles and analyzes the available literature regarding its biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented by the following molecular formula:

    PropertyValue
    Molecular FormulaC19H18N2O3S
    Molar Mass342.42 g/mol
    SMILESCOC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=CC=C3)OC

    This compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

    Anti-inflammatory Activity

    Research indicates that thiazole derivatives exhibit significant inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For instance, compounds similar to this compound have shown potent inhibitory effects on COX-2 with IC50 values in the nanomolar range. In vivo studies have confirmed these findings, demonstrating reduced inflammation in animal models following administration of thiazole derivatives .

    Anticancer Activity

    Thiazole compounds have also been investigated for their anticancer properties. Studies have reported that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, derivatives with specific substitutions on the phenyl ring have shown enhanced activity against breast cancer cells with IC50 values lower than standard chemotherapeutics like doxorubicin .

    The structure-activity relationship (SAR) for these compounds suggests that electron-donating groups at specific positions on the aromatic rings significantly enhance their anticancer efficacy. For instance, the presence of methoxy groups has been correlated with increased cytotoxicity due to improved interaction with cellular targets .

    Case Study 1: Anti-inflammatory Effects

    A study conducted by MDPI evaluated several thiazole derivatives for their COX-1 and COX-2 inhibitory activities. Among them, a compound structurally similar to this compound demonstrated an IC50 value of 0.3 nM against COX-2. This suggests a strong potential for developing anti-inflammatory agents based on this scaffold .

    Case Study 2: Anticancer Potential

    Another investigation focused on the anticancer properties of thiazole derivatives against A-431 human epidermoid carcinoma cells. The results indicated that certain modifications to the thiazole ring led to enhanced apoptosis in treated cells. Compounds exhibiting similar structural features to this compound were noted to outperform traditional chemotherapeutics in terms of efficacy .

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